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molecular formula C12H9BrCl2N2 B8298378 2-Bromo-5-(2,4-dichlorophenyl)-3,6-dimethylpyrazine

2-Bromo-5-(2,4-dichlorophenyl)-3,6-dimethylpyrazine

Cat. No. B8298378
M. Wt: 332.02 g/mol
InChI Key: ISDYILKXAGGEQM-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

POBr3 (573 mg) was added to the solution of 3-(2,4-dichlorophenyl)-2,5-dimethylpyrazine 1-oxide (270 mg) and proton sponge (197 mg) in CH2Cl2 at 0° C. The reaction mixture was warmed to r.t. for 10 h. The reaction mixture was washed with 1N HCl, NaHCO3 and brine, dried (MgSO4), filtered and concentrated. Flash chromatography (silica gel Heptane:EtOAC 100:1) gave the title compound (110 mg, 35%) and 3-(2,4-dichlorophenyl)-2,5-dimethylpyrazine (100 mg, 38%). 1H NMR (CDCl3) δ 2.40, 2.71, 7.28, 7.40, 7.54; MS (ESI+) for C12H9Cl2N2Br1 m/z 333.0 (M+H)+.
Name
Quantity
573 mg
Type
reactant
Reaction Step One
Name
3-(2,4-dichlorophenyl)-2,5-dimethylpyrazine 1-oxide
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14]1[C:15]([CH3:22])=[N+:16]([O-])[CH:17]=[C:18]([CH3:20])[N:19]=1.CN(C1C2C(N(C)C)=CC=CC=2C=CC=1)C>C(Cl)Cl>[Br:3][C:17]1[C:18]([CH3:20])=[N:19][C:14]([C:8]2[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:7]=2[Cl:6])=[C:15]([CH3:22])[N:16]=1.[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14]1[C:15]([CH3:22])=[N:16][CH:17]=[C:18]([CH3:20])[N:19]=1

Inputs

Step One
Name
Quantity
573 mg
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
3-(2,4-dichlorophenyl)-2,5-dimethylpyrazine 1-oxide
Quantity
270 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=1C(=[N+](C=C(N1)C)[O-])C
Name
Quantity
197 mg
Type
reactant
Smiles
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with 1N HCl, NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=C(N=C1C)C1=C(C=C(C=C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=1C(=NC=C(N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06992087B2

Procedure details

POBr3 (573 mg) was added to the solution of 3-(2,4-dichlorophenyl)-2,5-dimethylpyrazine 1-oxide (270 mg) and proton sponge (197 mg) in CH2Cl2 at 0° C. The reaction mixture was warmed to r.t. for 10 h. The reaction mixture was washed with 1N HCl, NaHCO3 and brine, dried (MgSO4), filtered and concentrated. Flash chromatography (silica gel Heptane:EtOAC 100:1) gave the title compound (110 mg, 35%) and 3-(2,4-dichlorophenyl)-2,5-dimethylpyrazine (100 mg, 38%). 1H NMR (CDCl3) δ 2.40, 2.71, 7.28, 7.40, 7.54; MS (ESI+) for C12H9Cl2N2Br1 m/z 333.0 (M+H)+.
Name
Quantity
573 mg
Type
reactant
Reaction Step One
Name
3-(2,4-dichlorophenyl)-2,5-dimethylpyrazine 1-oxide
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14]1[C:15]([CH3:22])=[N+:16]([O-])[CH:17]=[C:18]([CH3:20])[N:19]=1.CN(C1C2C(N(C)C)=CC=CC=2C=CC=1)C>C(Cl)Cl>[Br:3][C:17]1[C:18]([CH3:20])=[N:19][C:14]([C:8]2[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:7]=2[Cl:6])=[C:15]([CH3:22])[N:16]=1.[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14]1[C:15]([CH3:22])=[N:16][CH:17]=[C:18]([CH3:20])[N:19]=1

Inputs

Step One
Name
Quantity
573 mg
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
3-(2,4-dichlorophenyl)-2,5-dimethylpyrazine 1-oxide
Quantity
270 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=1C(=[N+](C=C(N1)C)[O-])C
Name
Quantity
197 mg
Type
reactant
Smiles
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with 1N HCl, NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=C(N=C1C)C1=C(C=C(C=C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=1C(=NC=C(N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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